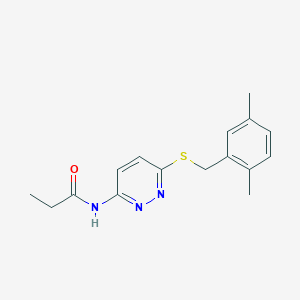

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide

Description

Properties

IUPAC Name |

N-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-4-15(20)17-14-7-8-16(19-18-14)21-10-13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGRLOYITRCMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

Introduction of the 2,5-Dimethylbenzylthio Group: The 2,5-dimethylbenzylthio group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a halogenated pyridazine intermediate.

Attachment of the Propionamide Moiety: The final step involves the acylation of the pyridazine derivative with propionyl chloride under basic conditions to form the propionamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Alkylated pyridazine derivatives.

Scientific Research Applications

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential cytotoxic activity against cancer cell lines and as a probe for studying biological pathways.

Medicine: Potential therapeutic applications due to its cytotoxic properties, making it a candidate for anticancer drug development.

Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. Additionally, its ability to form reactive intermediates may contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be compared based on substituent variations, target specificity, and biological activity. Below is a detailed analysis, supported by a synthesized data table derived from patent literature and inferred physicochemical properties.

Key Structural Analog: N-Methyl, N-(6-(Methoxy)pyridazin-3-yl)amine (Patent EP4003989)

This compound, disclosed in European Patent EP4003989, shares a pyridazine core but differs in substituents:

- Position 6 : Methoxy (-OCH₃) group (vs. 2,5-dimethylbenzyl thioether in the target compound).

- Position 3 : N-methylamine (vs. propionamide).

- Therapeutic Target : Autotaxin (ATX), with applications in inflammatory respiratory diseases .

Structural and Functional Differences

| Property | N-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)propionamide | N-Methyl, N-(6-(Methoxy)pyridazin-3-yl)amine |

|---|---|---|

| Substituent at Position 6 | 2,5-Dimethylbenzyl thioether | Methoxy (-OCH₃) |

| Substituent at Position 3 | Propionamide (-NHCOCH₂CH₃) | N-Methylamine (-NHCH₃) |

| Molecular Weight (g/mol) | ~375 (estimated) | ~165 (patent data) |

| Lipophilicity (LogP) | Higher (thioether + benzyl group) | Lower (methoxy group) |

| Target | Likely ATX (inferred) | ATX (explicitly stated) |

| Metabolic Stability | Potentially lower (thioether oxidation risk) | Higher (methoxy group stability) |

| Therapeutic Indication | Undisclosed (research stage) | Inflammatory respiratory diseases |

Research Findings and Implications

Substituent Impact on Target Binding: The thioether group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility compared to the methoxy analog .

Pharmacokinetic Considerations :

- The 2,5-dimethylbenzyl group may prolong half-life due to increased protein binding but could also elevate metabolic clearance risks (e.g., cytochrome P450-mediated oxidation of the thioether) .

- The methoxy analog’s smaller size and polar group likely favor renal excretion, whereas the target compound may exhibit tissue accumulation.

Therapeutic Potential: While the patent compound is validated for respiratory inflammation, the target compound’s benzyl-thioether moiety could redirect activity toward fibrotic or oncological targets, where lipophilicity and sustained tissue retention are advantageous.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the pyridazine ring. Key steps include:

- Thioether formation : Reacting 6-mercaptopyridazine derivatives with 2,5-dimethylbenzyl halides under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 8–12 hours .

- Propionamide coupling : Use HATU or EDC/NHS as coupling agents for amide bond formation, monitored via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purification : Flash chromatography (C18 reverse-phase) or recrystallization (ethanol/water) yields >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm thioether linkage (δ 3.8–4.2 ppm for SCH₂), pyridazine protons (δ 8.1–9.0 ppm), and propionamide carbonyl (δ 170–172 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the thioether bond) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/dichloromethane at 4°C .

Q. What functional groups dictate its reactivity in aqueous environments?

- Methodological Answer :

- Thioether : Susceptible to oxidation (e.g., H₂O₂ in acetic acid forms sulfoxide; monitor via IR at 1030 cm⁻¹ for S=O) .

- Pyridazine Ring : Undergoes nucleophilic substitution at C-3/C-6 positions under acidic conditions (e.g., HNO₃/H₂SO₄ nitration) .

- Propionamide : Hydrolyzes in strong acids (6M HCl, reflux) or bases (2M NaOH, 60°C) to propionic acid and pyridazine amine derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values using consistent ATX inhibition assays (e.g., FS-3 substrate with λₑₓ=490 nm/λₑₘ=520 nm) .

- Structural Analogues : Test derivatives (e.g., replacing 2,5-dimethylbenzyl with benzothiazole) to isolate pharmacophore contributions .

- Meta-Analysis : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity .

Q. What experimental designs are critical for evaluating its therapeutic potential in fibrotic diseases?

- Methodological Answer :

- In Vitro : Measure inhibition of autotaxin (ATX)-mediated LPA production in human lung fibroblasts (IC₅₀ ≤ 10 nM required for efficacy) .

- In Vivo : Use bleomycin-induced pulmonary fibrosis models (mice, 14-day protocol). Assess collagen deposition via Masson’s trichrome staining and hydroxyproline assays .

- Off-Target Screening : Test against CYP450 isoforms (e.g., CYP3A4) to rule out drug-drug interactions .

Q. How does the compound interact with the STING pathway in immune modulation?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for STING protein (KD values < 100 nM suggest high potency) .

- Cellular Imaging : Transfect HEK293T cells with STING-GFP reporters; quantify IRF3 phosphorylation via Western blot .

- Mutagenesis Studies : Map interaction sites by introducing STING mutations (e.g., R232H, HAQ variants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.